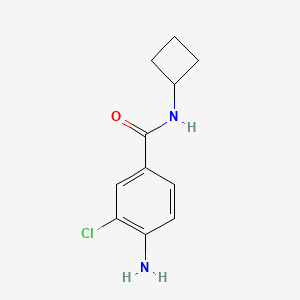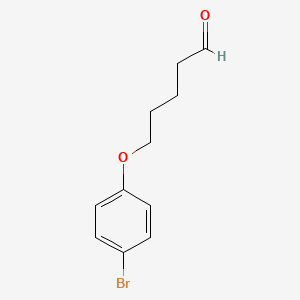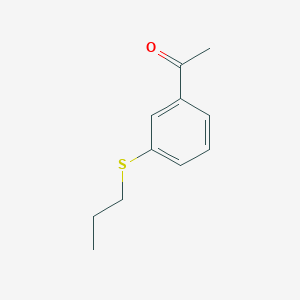
3'-(iso-Butylthio)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(iso-Butylthio)acetophenone is an organic compound with the molecular formula C12H16OS It consists of an acetophenone core substituted with an iso-butylthio group at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(iso-Butylthio)acetophenone typically involves the reaction of acetophenone with iso-butylthiol in the presence of a suitable catalyst. One common method includes the following steps:
Catalyst Preparation: Mix an acidic ionic liquid with an appropriate amount of solvent to prepare the catalyst solution.
Charging: Add acetophenone and iso-butylthiol to the reactor in a specific molar ratio, followed by the addition of the catalyst solution.
Reaction: Conduct the reaction at a controlled temperature and pressure to ensure complete conversion of the reactants to 3’-(iso-Butylthio)acetophenone.
Post-treatment: After the reaction, the mixture undergoes extraction and distillation to isolate and purify the desired product.
Industrial Production Methods
In industrial settings, the production of 3’-(iso-Butylthio)acetophenone follows similar principles but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and selectivity. Safety measures are also crucial to ensure the safe handling of chemicals and equipment.
Chemical Reactions Analysis
Types of Reactions
3’-(iso-Butylthio)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The iso-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
3’-(iso-Butylthio)acetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of 3’-(iso-Butylthio)acetophenone involves its interaction with molecular targets such as enzymes or receptors. The iso-butylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: The parent compound without the iso-butylthio substitution.
p-Isobutylacetophenone: A similar compound with the iso-butyl group at the para position.
3’-Methylthioacetophenone: A compound with a methylthio group instead of an iso-butylthio group.
Uniqueness
3’-(iso-Butylthio)acetophenone is unique due to the presence of the iso-butylthio group at the 3’ position, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-[3-(2-methylpropylsulfanyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIPBVMGEYTNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine](/img/structure/B7895712.png)

![N-(2-{[(3-methyloxetan-3-yl)methyl]amino}ethyl)acetamide](/img/structure/B7895724.png)

![1-[4-(iso-Pentylthio)phenyl]ethanol](/img/structure/B7895734.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7895748.png)





![1-[3-(n-Propylthio)phenyl]ethanol](/img/structure/B7895809.png)


